2-(Trifluoromethoxy)benzamidoxime
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethoxy compounds, including 2-(Trifluoromethoxy)benzamidoxime, involves the use of trifluoromethyl ethers. These ethers are increasingly being used in pharmaceutical research due to their stability, lipophilicity, and high electronegativity . A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethoxy)benzamidoxime consists of a benzene ring with a trifluoromethoxy group (OCF3) and an amidoxime group (C(=NOH)NH2) attached to it .Chemical Reactions Analysis
The trifluoromethoxy group in 2-(Trifluoromethoxy)benzamidoxime is becoming more important in both agrochemical research and pharmaceutical chemistry . It is used as a reactant in the synthesis of oxadiazoles .Physical And Chemical Properties Analysis
The trifluoromethoxy group confers increased stability and lipophilicity to the compound, in addition to its high electronegativity . The compound’s density and freezing point have been determined .Scientific Research Applications
Synthesis and Biological Activity
2-(Trifluoromethoxy)benzamidoxime and its derivatives have been investigated extensively in various fields of scientific research, primarily focusing on their synthesis and potential biological activities. A significant body of research has been dedicated to exploring the synthesis of benzamides characterized by trifluoroethoxy ring substituents. These compounds, including derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzamide, have shown promising antiarrhythmic activities in preclinical studies. The potency of these compounds as antiarrhythmic agents has been linked to the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen, highlighting the structural specificity required for their biological activity (Banitt et al., 1977).
Chemical Synthesis Innovations
Research has also focused on the development of novel chemical synthesis techniques involving benzamidoxime derivatives. For instance, a stable, neutral organic salt known as 2-benzyloxy-1-methylpyridinium triflate has been introduced for the benzylation of alcohols, demonstrating the utility of benzamidoxime derivatives in facilitating chemical reactions (Poon & Dudley, 2006). Similarly, the development of acid-catalyzed O-benzylating agents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) showcases the versatility of benzamidoxime derivatives in synthetic chemistry, offering efficient and economically viable routes for the synthesis of benzyl ethers (Yamada, Fujita, & Kunishima, 2012).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the structural manipulation of benzamidoxime derivatives has led to the discovery of compounds with significant therapeutic potential. For example, the exploration of N-hydroxylated amidines (amidoximes) and their phase 2 metabolites has shed light on the biotransformation processes relevant to detoxification pathways, offering insights into the design of safer pharmaceutical agents (Clement, Christiansen, & Girreser, 2001). Moreover, the synthesis of primary amides via copper-catalyzed aerobic decarboxylative ammoxidation of phenylacetic acids with ammonia in water highlights the application of benzamidoxime derivatives in the synthesis of primary benzamides, a class of compounds with broad applicability in drug development (Song, Feng, & Yang, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHGHEPVWUOJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzamidoxime |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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